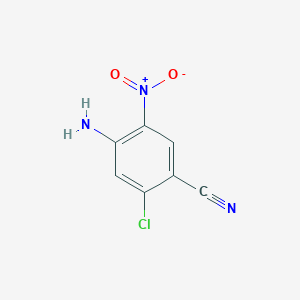

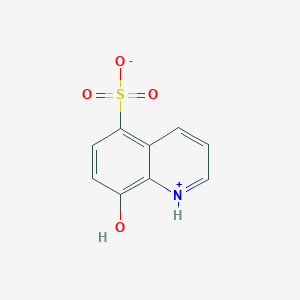

4-Amino-2-chloro-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-chloro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are of interest for developing novel compounds and understanding chemical behavior.

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles can involve processes such as nitrosation reactions followed by C-C bond cleavage of arylindoles, indicating potential pathways for synthesizing 4-Amino-2-chloro-5-nitrobenzonitrile (Chen et al., 2018).

Molecular Structure Analysis

The vibrational analysis of a similar compound, 4-chloro-3-nitrobenzonitrile, through quantum chemical calculations, provides insights into the molecular structure, highlighting the importance of harmonic and anharmonic vibrational frequencies (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Properties

Research on related compounds, such as the reactivity of nitrobenzonitriles with nucleophiles and the influence of substituents on reaction pathways, offers valuable information on the chemical reactions and properties that 4-Amino-2-chloro-5-nitrobenzonitrile may undergo (Chugunova et al., 2021).

Physical Properties Analysis

The study of crystal structures and packing of similar aminobenzonitriles provides data on physical properties such as crystal lattice parameters, which are crucial for understanding the material characteristics of 4-Amino-2-chloro-5-nitrobenzonitrile (Heine et al., 1994).

Chemical Properties Analysis

The examination of the structure and reactivity of nitrobenzonitriles, including studies on hydrogen bonding and the effects of substituents on chemical behavior, sheds light on the chemical properties of 4-Amino-2-chloro-5-nitrobenzonitrile (Glidewell et al., 2002).

Applications De Recherche Scientifique

- Pharmaceutical Research

- Application : 4-Amino-2-chloro-5-nitrobenzonitrile is used as an intermediate in the preparation of amidino ureas having antimalarial activity .

- Method : The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .

- Results : The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

-

Chemical Synthesis

- Application : This compound is used in the synthesis of various chemical compounds .

- Method : The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .

- Results : The benzonitrile products are useful as intermediates in the preparation of various chemical compounds .

-

Dye Manufacturing

- Application : The reduction of the nitro group with iron yields 2-amino-4-chlorobenzonitrile, which is an intermediate for the production of azo dyes .

- Method : The nitro group is reduced with iron to yield 2-amino-4-chlorobenzonitrile .

- Results : The resulting 2-amino-4-chlorobenzonitrile is used as an intermediate in the production of azo dyes .

Safety And Hazards

Propriétés

IUPAC Name |

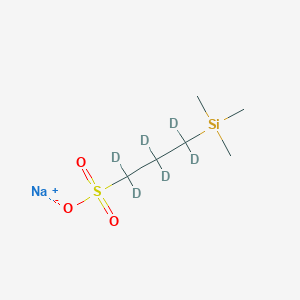

4-amino-2-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOBTKJPANVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-5-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)